molecular formula C10H12ClN5O4 B013967 6-Chloroguanosine CAS No. 2004-07-1

6-Chloroguanosine

Cat. No.: B013967
CAS No.: 2004-07-1
M. Wt: 301.69 g/mol
InChI Key: TXWHPSZYRUHEGT-UHFFFAOYSA-N
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Description

6-Chloroguanineriboside: is a purine nucleoside analogue, specifically a halo nucleoside. It is characterized by the presence of a chlorine atom at the 6th position of the guanine base, which is attached to a ribose sugar. The molecular formula of 6-Chloroguanineriboside is C10H12ClN5O4, and it has a molecular weight of 301.69 g/mol . This compound is primarily used in scientific research due to its unique chemical properties and potential biological activities.

Scientific Research Applications

6-Chloroguanineriboside has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers and viral infections.

    Industry: It is used in the development of new materials and as a reference compound in analytical chemistry

Mechanism of Action

Target of Action

6-Chloroguanosine, also known as 2-Amino-6-chloropurine-9-riboside, is a purine nucleoside analogue . Its primary targets are indolent lymphoid malignancies . These are a group of slow-growing lymphomas and leukemias, which include diseases such as chronic lymphocytic leukemia and follicular lymphoma .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . The inhibition of DNA synthesis prevents the replication of cancer cells, thereby slowing down the progression of the disease . The induction of apoptosis, or programmed cell death, leads to the elimination of cancer cells .

Biochemical Pathways

It is known that the compound’s antitumor activity relies on the inhibition of dna synthesis and the induction of apoptosis . These processes are part of the cell cycle and DNA damage pathways .

Pharmacokinetics

It is known that most drug metabolism is achieved by glucuronidation . This process involves the addition of a glucuronic acid group to the drug, making it more water-soluble and easier to excrete from the body .

Result of Action

The result of this compound’s action is the reduction in the number of cancer cells due to the inhibition of DNA synthesis and the induction of apoptosis . This leads to a slowdown in the progression of indolent lymphoid malignancies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . .

Safety and Hazards

6-Chloroguanosine is considered an irritant. It is recommended to avoid contact with skin and eyes, and to use only in a well-ventilated area .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroguanineriboside typically involves the chlorination of guanosineThe final step involves the deprotection of the hydroxyl groups to yield 6-Chloroguanineriboside .

Industrial Production Methods: Industrial production of 6-Chloroguanineriboside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroguanineriboside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 6-Chloroguanineriboside with different functional groups .

Comparison with Similar Compounds

Uniqueness: 6-Chloroguanineriboside is unique due to its specific structure, which includes both the chlorine-substituted guanine base and the ribose sugar. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWHPSZYRUHEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942041
Record name 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34793-10-7, 2004-07-1
Record name NSC125627
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608637
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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